tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Overview
Description
“tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C14H23N5O2 . The average mass of this compound is 293.365 Da and the mono-isotopic mass is 293.185181 Da .
Molecular Structure Analysis
The bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization . The molecules are linked into stacks by a combination of two C-H…pi(pyrazole) hydrogen bonds and two independent pi-pi stacking interactions between inversion-related pyrimidine rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.37 . The storage temperature is recommended to be 28°C .Scientific Research Applications
Cardiovascular Research
The compound tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate and its derivatives have been explored for potential cardiovascular applications. Notably, a related compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated significant potency in coronary vasodilating activity, surpassing trapidil and showing equipotency to guanethidine sulfate in antihypertensive activity (Sato et al., 1980).
Chemical Reactivity Studies
Investigations into the reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, have been conducted. These studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is essential for their application in scientific research (Mironovich & Shcherbinin, 2014).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of related compounds has been a significant focus. For instance, the study of the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate contributed valuable insights into the structural aspects of these molecules (Richter et al., 2009).
Antimicrobial Applications
Investigations have been made into the antimicrobial properties of piperazine and triazolo-pyrazine derivatives, indicating a potential application in combating bacterial and fungal infections. These studies are crucial for exploring new antimicrobial agents (Patil et al., 2021).
Synthesis of Spiropiperidine Lactam Inhibitors
Another area of research involves the synthesis of spiropiperidine lactam-based inhibitors, demonstrating the versatility of these compounds in the development of novel inhibitors for various biological targets (Huard et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl spiro[7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-13(2,3)21-12(20)18-6-4-14(5-7-18)9-15-8-11-16-10-17-19(11)14/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFUGYLIVVCKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=NC=NN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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